molecular formula C10H11FN2O5 B14696473 3-Butyl-2-fluoro-4,6-dinitrophenol CAS No. 34460-43-0

3-Butyl-2-fluoro-4,6-dinitrophenol

Cat. No.: B14696473
CAS No.: 34460-43-0
M. Wt: 258.20 g/mol
InChI Key: RTFJJMUFJVCVBT-UHFFFAOYSA-N
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Description

3-Butyl-2-fluoro-4,6-dinitrophenol is an organic compound with the molecular formula C10H12FNO5 It is a nitrophenol derivative, characterized by the presence of butyl, fluoro, and dinitro functional groups on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-fluoro-4,6-dinitrophenol typically involves the nitration of 3-butyl-2-fluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyl-2-fluoro-4,6-dinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 3-Butyl-2-fluoro-4,6-dinitrophenol involves its interaction with cellular components. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative stress in cells. This compound can also uncouple oxidative phosphorylation, disrupting ATP production and leading to cell death. The molecular targets include mitochondrial enzymes and membrane proteins involved in energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-2-fluoro-4,6-dinitrophenol is unique due to the presence of the fluoro group, which can influence its reactivity and biological activity. The butyl group also adds to its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties .

Properties

CAS No.

34460-43-0

Molecular Formula

C10H11FN2O5

Molecular Weight

258.20 g/mol

IUPAC Name

3-butyl-2-fluoro-4,6-dinitrophenol

InChI

InChI=1S/C10H11FN2O5/c1-2-3-4-6-7(12(15)16)5-8(13(17)18)10(14)9(6)11/h5,14H,2-4H2,1H3

InChI Key

RTFJJMUFJVCVBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)F

Origin of Product

United States

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